Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or their equivalents. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the isopropyl group.
Ethyl 3-amino-4-pyrazolecarboxylate: Similar structure but with different substitution patterns
Uniqueness
Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications .
Biological Activity
Ethyl 5-amino-3-isopropyl-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 1260243-04-6) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its mechanisms, efficacy in various applications, and relevant case studies.
Molecular Formula: C₉H₁₅N₃O₂
Molecular Weight: 183.24 g/mol
Boiling Point: Not available
CAS Number: 1260243-04-6
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems and enzymes. The pyrazole ring structure is known to influence various receptor sites, particularly those associated with the central nervous system.
Key Mechanisms:
- Anticonvulsant Activity: Similar compounds have been noted for their anticonvulsant properties, suggesting that this compound may also exhibit such effects by modulating excitatory neurotransmitter levels .
- Anxiolytic Effects: The compound may impact anxiety levels through GABAergic modulation, which is common among pyrazole derivatives .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticonvulsant Efficacy
A study involving the administration of this compound in rodent models demonstrated a significant reduction in seizure activity. The compound was administered at varying doses, with results indicating a dose-dependent response, highlighting its potential as a therapeutic agent for epilepsy .
Case Study 2: Anxiolytic Properties
In a behavioral study, rodents treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests. The results suggest that the compound may be beneficial for treating anxiety disorders, potentially due to its interaction with GABA receptors .
Case Study 3: Antiparasitic Activity
Research on the antiparasitic effects of similar pyrazole derivatives revealed that this compound showed promising activity against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated low EC50 values, indicating high potency and effectiveness against this parasite .
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 5-amino-1-methyl-3-propan-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-5-15-10(14)7-8(6(2)3)12-13(4)9(7)11/h6H,5,11H2,1-4H3 |
InChI Key |
KCWSNINFAUIOOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(C)C)C)N |
Origin of Product |
United States |
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